3-butoxy-N-(quinolin-8-yl)benzamide
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Overview
Description
3-Butoxy-N-(quinolin-8-yl)benzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-N-(quinolin-8-yl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 8-aminoquinoline. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Butoxy-N-(quinolin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s quinoline moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
- N-(quinolin-8-yl)benzamide
- 3-butoxybenzamide
- 8-aminoquinoline derivatives
Comparison: 3-Butoxy-N-(quinolin-8-yl)benzamide stands out due to its unique combination of the butoxy group and the quinoline moiety. This combination enhances its solubility and bioavailability compared to other similar compounds. Additionally, the presence of the butoxy group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-butoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-13-24-17-10-4-8-16(14-17)20(23)22-18-11-5-7-15-9-6-12-21-19(15)18/h4-12,14H,2-3,13H2,1H3,(H,22,23) |
InChI Key |
UUZKDPDYAIXSRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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